molecular formula C9H20ClNO2 B6609700 tert-butyl (2R)-2-(methylamino)butanoate hydrochloride CAS No. 2866254-03-5

tert-butyl (2R)-2-(methylamino)butanoate hydrochloride

Cat. No.: B6609700
CAS No.: 2866254-03-5
M. Wt: 209.71 g/mol
InChI Key: FSRBOQHJPOTODY-OGFXRTJISA-N
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Description

Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride is a chemical compound that features a tert-butyl ester group and a methylamino substituent on a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2R)-2-(methylamino)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide

    Reduction: (2R)-2-(methylamino)butanol

    Substitution: Various substituted amines and esters

Scientific Research Applications

Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride
  • Tert-butyl (2R)-2-(ethylamino)butanoate hydrochloride
  • Tert-butyl (2R)-2-(methylamino)pentanoate hydrochloride

Uniqueness

Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl ester and a methylamino group.

Properties

IUPAC Name

tert-butyl (2R)-2-(methylamino)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRBOQHJPOTODY-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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